
4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methyl-1H-pyrazol-4-yl)butan-2-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol typically involves the reaction of 1-methyl-1H-pyrazole with butan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with the pyrazole derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methyl-1H-pyrazol-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products Formed
Oxidation: Formation of 4-(1-methyl-1H-pyrazol-4-yl)butan-2-one.
Reduction: Formation of 4-(1-methyl-1H-pyrazol-4-yl)butane.
Substitution: Formation of 4-(1-methyl-1H-pyrazol-4-yl)butyl halides or amines.
Aplicaciones Científicas De Investigación
4-(1-Methyl-1H-pyrazol-4-yl)butan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 1-Methyl-1H-pyrazol-4-yl)quinoxaline
- 1-Methyl-1H-pyrazol-4-yl)butan-2-one
Uniqueness
4-(1-Methyl-1H-pyrazol-4-yl)butan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its pyrazole ring contributes to its potential biological activities, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
4-(1-methylpyrazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-7(11)3-4-8-5-9-10(2)6-8/h5-7,11H,3-4H2,1-2H3 |
Clave InChI |
VUFHCBUAGLUXAC-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CN(N=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


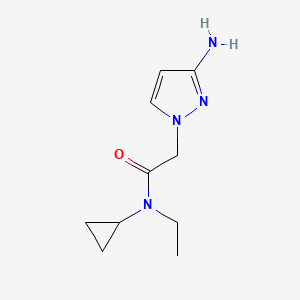

![Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13634529.png)


![2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13634551.png)

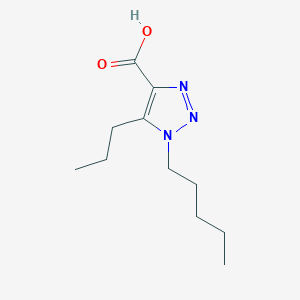
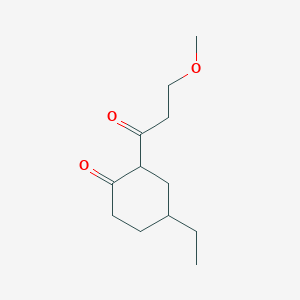
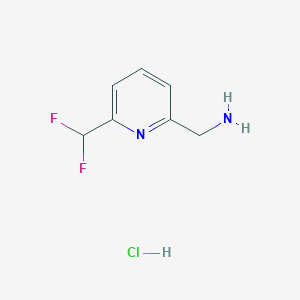
![3-(Chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B13634586.png)
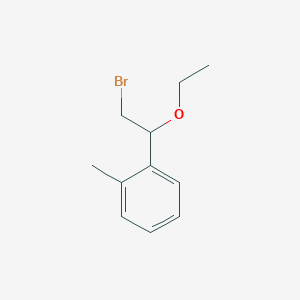
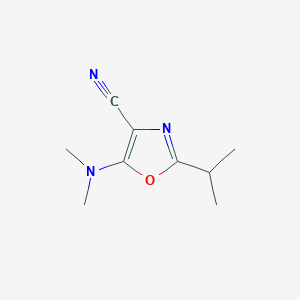
![2,5-Dioxa-8-azaspiro[3.4]octane](/img/structure/B13634592.png)
